molecular formula C17H19NO4 B2627759 6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid CAS No. 2241129-91-7

6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid

Cat. No.: B2627759
CAS No.: 2241129-91-7
M. Wt: 301.342
InChI Key: SZJIWMULGQKJCX-UHFFFAOYSA-N
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Description

6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid is a naphthalene derivative featuring a 2-naphthoic acid backbone substituted at the 6-position with a tert-butoxycarbonyl (Boc)-protected aminomethyl group. This compound is primarily utilized in pharmaceutical and chemical synthesis, where the Boc group serves as a temporary protective moiety for amines, enhancing stability during reactions. The Boc group is cleaved under acidic conditions, releasing the primary amine for downstream applications.

Properties

IUPAC Name

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]naphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-11-4-5-13-9-14(15(19)20)7-6-12(13)8-11/h4-9H,10H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJIWMULGQKJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Naphthalene Ring Functionalization: The naphthalene ring is functionalized through various methods, including Friedel-Crafts acylation or halogenation followed by substitution reactions.

    Coupling Reaction: The protected amino group is then coupled with the functionalized naphthalene ring using appropriate coupling reagents and conditions.

    Deprotection: The Boc protecting group is removed using acidic conditions, such as trifluoroacetic acid in dichloromethane, to yield the final product.

Industrial Production Methods

Industrial production of 6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthoquinones or carboxylic acids.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid is primarily recognized for its role as an amino acid derivative with pharmacological potential.

1.1 Antithrombotic Properties
Research indicates that derivatives of this compound can inhibit blood coagulation Factor XIa, making it a candidate for the prevention and treatment of thrombotic diseases. The compound can be formulated into medicaments aimed at addressing conditions such as myocardial infarction, stroke, and deep vein thrombosis .

1.2 Inhibition of Protein Arginine Methyltransferases
Another significant application lies in its ability to serve as a selective inhibitor of protein arginine methyltransferases (PRMTs). PRMTs play critical roles in cellular signaling and gene expression regulation. Compounds derived from naphthoic acid have shown promising results in inhibiting PRMT activity, which is linked to various cancers and other diseases .

1.3 Reversible Inhibition of Monoacylglycerol Lipase
Recent studies have highlighted the synthesis of naphthyl amide derivatives that exhibit potent inhibition of monoacylglycerol lipase, an enzyme involved in endocannabinoid metabolism. This suggests potential therapeutic applications in pain management and cancer treatment .

Analytical Applications

2.1 Fluorescent Indicators
6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid derivatives have been utilized as fluorescent indicators in complexometric titrations for metals such as calcium and magnesium. Their ability to form stable complexes enhances the sensitivity and accuracy of analytical measurements .

Synthesis and Derivative Development

The synthesis of 6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid involves several steps, often utilizing protecting group strategies to enhance yield and selectivity during reactions. The versatility of this compound allows for the development of various derivatives tailored for specific biological activities.

Compound Synthesis Method Biological Activity
6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acidMulti-step organic synthesisFactor XIa inhibition
Naphthyl amide derivativesPeptide coupling reactionsMonoacylglycerol lipase inhibition
Fluorescent naphthoic acid derivativesComplexometric titration synthesisMetal ion detection

Case Studies

Case Study 1: Thrombotic Disease Treatment
A study demonstrated the efficacy of a synthesized derivative of 6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid in reducing thrombus formation in animal models. The results indicated a statistically significant decrease in thrombus size compared to control groups, supporting its potential as a therapeutic agent .

Case Study 2: Cancer Cell Inhibition
Research involving naphthyl amide derivatives showed that these compounds could inhibit the growth of various cancer cell lines, including H460 and HT29, with IC50 values indicating potent antiproliferative effects . This highlights their potential application in cancer therapeutics.

Mechanism of Action

The mechanism of action of 6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 6-position of 2-naphthoic acid derivatives is a common site for functionalization, influencing physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent at 6-Position Key Properties References
6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid Boc-protected aminomethyl Enhanced stability for amine intermediates; moderate solubility in organic solvents.
6-(3-tert-Butylphenyl)-2-naphthoic acid 3-tert-Butylphenyl High hydrophobicity; selective RARγ receptor binding (Ki = 130 nM).
6-((Isobutylthio)methyl)-2-naphthoic acid (49) Isobutylthio-methyl Thioether linkage; lower metabolic stability due to sulfur reactivity.
6-(Methoxycarbonyl)-2-naphthoic acid Methoxycarbonyl Ester group; acidic proton (pKa ~3–4); used as synthetic intermediate.
6-Hydroxy-2-naphthoic acid Hydroxyl Chelating properties; used in polymer synthesis.

Physicochemical Properties

  • Solubility : Boc-protected compounds exhibit higher lipophilicity compared to hydroxyl or carboxylated analogs (e.g., 6-hydroxy-2-naphthoic acid), favoring membrane permeability but reducing aqueous solubility.
  • Stability : The Boc group improves stability against nucleophilic attack and oxidation compared to thioether (e.g., compound 49) or free amine derivatives .

Biological Activity

6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid is an organic compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities. This compound features a naphthalene ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group, making it a versatile intermediate in organic synthesis and a candidate for further biological exploration.

The synthesis of 6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid typically involves several key steps:

  • Protection of the Amino Group : The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base.
  • Functionalization of the Naphthalene Ring : This can be achieved through methods such as Friedel-Crafts acylation.
  • Coupling Reaction : The protected amino group is coupled with the functionalized naphthalene ring.
  • Deprotection : The Boc protecting group is removed under acidic conditions to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to 6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid exhibit antimicrobial properties. For instance, derivatives of naphthoic acid have been studied for their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Studies on related naphthoic acid derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism is believed to involve modulation of specific signaling pathways and interaction with cellular receptors .

Enzyme Inhibition

6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid may act as an inhibitor for certain enzymes, particularly those involved in methylation processes. For example, it has been suggested that similar compounds can inhibit protein arginine methyltransferases (PRMTs), which play crucial roles in cellular signaling and gene regulation .

The mechanism of action for 6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid likely involves:

  • Binding to Enzymes : This compound may inhibit or modulate enzyme activity, affecting metabolic pathways.
  • Interacting with Receptors : It may bind to specific cellular receptors, influencing signal transduction pathways.
  • Modulating Gene Expression : The compound could alter the expression of genes involved in critical biological processes.

Study on Antimicrobial Activity

In a study evaluating various naphthoic acid derivatives, researchers found that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted that structural changes significantly affect biological activity, suggesting that 6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid could be optimized for improved efficacy .

Investigation into Anticancer Effects

Another research effort focused on the anticancer properties of naphthoic acid derivatives, including 6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid. Results indicated that these compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis through caspase activation pathways .

Data Summary Table

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of PRMT activity

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid, and how are they validated experimentally?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of the naphthalene scaffold. A common approach involves introducing the tert-butoxycarbonyl (Boc) protected amino-methyl group at position 6 of 2-naphthoic acid. Key steps include:

  • Bromination : Methyl 6-bromo-2-naphthoate intermediates (prepared via electrophilic substitution) are used as precursors .
  • Amination : Substitution of bromine with an amino-methyl group under palladium-catalyzed coupling or nucleophilic conditions .
  • Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
  • Validation : Purity is confirmed via HPLC (>95%), and structural integrity is verified using 1H^1H-NMR (e.g., tert-butyl singlet at ~1.4 ppm) and IR (C=O stretch of Boc at ~1680–1720 cm1^{-1}) .

Q. Which analytical techniques are critical for characterizing 6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify the Boc-protected amine and naphthoic acid moieties. For example, the tert-butyl protons appear as a singlet at 1.4 ppm, while aromatic protons show splitting patterns consistent with substitution positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 330.1) and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and stability under storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or ambiguous mass fragments) require:

  • 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing regioisomers or confirming Boc group placement .
  • Isotopic Labeling : Deuterated analogs or 15N^{15}N-labeling clarifies ambiguous signals in complex spectra .
  • Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data .

Q. What experimental conditions destabilize the Boc group in this compound, and how can stability be optimized?

  • Methodological Answer : The Boc group is labile under acidic or high-temperature conditions. Stability studies involve:

  • pH Titration : Monitor decomposition via HPLC under varying pH (e.g., rapid cleavage below pH 3) .
  • Thermogravimetric Analysis (TGA) : Decomposition temperatures (>150°C) guide storage recommendations (e.g., –20°C in anhydrous DMSO) .
  • Protection Alternatives : Compare with other amine-protecting groups (e.g., Fmoc) for pH-sensitive applications .

Q. How does the steric bulk of the Boc group influence reactivity in peptide coupling reactions?

  • Methodological Answer :

  • Kinetic Studies : Track coupling efficiency (e.g., with HATU/DIPEA) using Boc-protected vs. unprotected amines. Reduced reactivity is observed due to steric hindrance .
  • Molecular Dynamics Simulations : Visualize spatial interactions between the Boc group and coupling reagents to optimize reaction conditions .

Q. What strategies minimize side reactions during the introduction of the amino-methyl group?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to optimize parameters like temperature, catalyst loading, and solvent polarity. For example, DMF at 80°C with Pd(OAc)2_2 minimizes byproducts .
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., elimination products) to adjust reaction kinetics .

Q. How can researchers predict and mitigate degradation pathways in aqueous solutions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic conditions, followed by LC-MS to identify degradation products (e.g., deprotected amines or naphthoic acid derivatives) .
  • QSAR Modeling : Correlate molecular descriptors (e.g., logP, H-bond donors) with degradation rates to design analogs with improved stability .

Q. What role does computational modeling play in designing derivatives of this compound?

  • Methodological Answer :

  • Docking Studies : Predict binding affinity of Boc-modified analogs to target proteins (e.g., enzymes or receptors) using software like AutoDock .
  • Reaction Pathway Prediction : Tools like ICReDD’s quantum-chemical algorithms identify feasible synthetic routes for novel derivatives .

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